molecular formula C14H19N3S B1392581 {[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine CAS No. 1242928-21-7

{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

Cat. No. B1392581
CAS RN: 1242928-21-7
M. Wt: 261.39 g/mol
InChI Key: SKJSWJSNOKNCDL-UHFFFAOYSA-N
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Description

The compound “{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the pyrazole ring . Pyrrole is a basic structure in many natural products such as histidine and DNA-based structures .


Molecular Structure Analysis

A molecular modeling analysis of a similar structure showed that the orientation of the ethyl bridge to the pyrrole ring is nearly perpendicular to the planes of the parent pyrrole . This might also be the case for “{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine”.

Scientific Research Applications

Antimicrobial Activity

The pyrrolidinone derivatives exhibit significant antimicrobial properties . They have been studied for their efficacy against various bacterial and fungal pathogens. The presence of the pyrrolidinone ring in the compound suggests potential for development into antimicrobial agents, which could be further optimized for increased potency and spectrum of activity .

Anticancer Activity

Compounds with pyrrolidinone and thiophene rings have shown promising results in anticancer research. They can act on multiple targets within cancer cells, including DNA replication and cell division processes. The compound could be explored for its anticancer potential , particularly in drug-resistant strains .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolidinone derivatives make them candidates for treating chronic inflammatory diseases. Research could focus on elucidating the mechanisms by which this compound modulates inflammatory pathways and its potential use in anti-inflammatory therapies .

Antidepressant Activity

Pyrrolidinone derivatives have been associated with antidepressant effects . The compound’s structure could be indicative of its ability to interact with neurological pathways and receptors involved in mood regulation, warranting further investigation into its application in treating depression .

Anti-HCV Activity

Given the biological importance of pyrrolidinone in antiviral therapies, particularly against the Hepatitis C Virus (HCV), this compound could be studied for its anti-HCV properties . It may offer a new avenue for the development of HCV inhibitors .

Industrial Applications

Beyond pharmaceuticals, the thiophene ring found in the compound is often utilized in industrial applications , such as materials science. The compound could be researched for its utility in creating new polymers or as a building block in organic electronic devices .

Synthesis of Novel Compounds

The compound’s unique structure makes it a valuable intermediate in the synthesis of novel organic molecules . It could be used to create a variety of new compounds with potential applications in medicinal chemistry and other fields .

Drug Design and Development

Lastly, the compound’s structure, containing both pyrrolidinone and thiophene, is a common feature in many drug design endeavors. Its versatility could be harnessed to develop new drugs with improved pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name

(6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSWJSNOKNCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 2
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 3
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 4
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 5
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Reactant of Route 6
Reactant of Route 6
{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine

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